Gravacridonediol - 37551-75-0

Gravacridonediol

Catalog Number: EVT-14105075
CAS Number: 37551-75-0
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gravacridonediol is an acridone derivative with formula C19H19NO5. It is isolated from the roots of Ruta graveolens and Thamnosma rhodesica. It has a role as an antileishmanial agent and a plant metabolite. It is a member of acridone derivatives, an alkaloid, a cyclic ether, an organic heterotetracyclic compound, a triol, a tertiary alcohol and a primary alcohol.
Gravacridonediol is a natural product found in Ruta graveolens with data available.
Overview

Gravacridonediol is a natural compound derived primarily from the plant Ruta graveolens, commonly known as rue. This compound belongs to a class of chemical compounds known as alkaloids, which are characterized by their complex structures and significant biological activities. Gravacridonediol has garnered attention for its potential therapeutic applications, particularly in the field of antimicrobial research, where it has shown promise as an inhibitor of specific enzymes involved in bacterial lipid biosynthesis.

Source and Classification

Gravacridonediol is classified as a glycosylated alkaloid. It is extracted from the leaves and stems of Ruta graveolens, a plant belonging to the Rutaceae family. This plant has been traditionally used in various cultures for its medicinal properties, including anti-inflammatory and antimicrobial effects. The classification of gravacridonediol as a natural product highlights its origin from plant secondary metabolites, which often exhibit diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of gravacridonediol and its derivatives can be achieved through various methods, primarily focusing on straightforward synthetic routes that yield moderate to high purity products. One reported method involves the use of glacial acetic acid as a catalyst, facilitating the formation of the compound with yields around 60% . The process typically includes steps such as:

  1. Reaction Setup: Utilizing commercially available reagents and solvents.
  2. Monitoring: Employing thin layer chromatography to track reaction progress.
  3. Purification: Utilizing column chromatography for product isolation.

The simplicity of these synthetic methods makes gravacridonediol an attractive candidate for further pharmacological studies.

Molecular Structure Analysis

Structure and Data

Gravacridonediol possesses a complex molecular structure characterized by multiple functional groups typical of alkaloids. The detailed chemical structure can be represented as follows:

  • Chemical Formula: C₁₄H₁₅NO₃
  • Molecular Weight: Approximately 245.28 g/mol

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are often employed to confirm the structure and purity of gravacridonediol during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Gravacridonediol exhibits reactivity typical of phenolic compounds, including potential hydrogen bonding interactions with biological macromolecules. It has been evaluated for its inhibitory effects on the enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent .

The mechanism by which gravacridonediol interacts with InhA involves:

  • Binding Affinity: Determined through molecular docking studies, which assess how well the compound fits into the active site of the enzyme.
  • Inhibition Constant: Calculated values indicating how effectively gravacridonediol can inhibit enzyme activity.
Mechanism of Action

Process and Data

The mechanism of action for gravacridonediol primarily revolves around its ability to inhibit key enzymes involved in fatty acid biosynthesis in bacteria. Specifically, it targets InhA, which is crucial for mycolic acid production in Mycobacterium tuberculosis. The binding interactions are characterized by:

  • Hydrogen Bonds: Formation with critical amino acid residues at the active site.
  • Pi-Pi Interactions: Stabilizing interactions with aromatic residues within the enzyme.

Molecular docking simulations have provided insights into these interactions, revealing that gravacridonediol can effectively mimic other known inhibitors like triclosan .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gravacridonediol exhibits several notable physical and chemical properties, including:

  • Solubility: Generally soluble in organic solvents but less so in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for understanding its behavior in biological systems and its potential formulation into therapeutic agents.

Applications

Scientific Uses

Gravacridonediol has several promising applications in scientific research:

  1. Antimicrobial Research: Its ability to inhibit Mycobacterium tuberculosis positions it as a candidate for developing new anti-tubercular drugs.
  2. Pharmacological Studies: Investigations into its pharmacokinetics and toxicity profiles are ongoing to evaluate its suitability for clinical use.
  3. Natural Product Chemistry: As a glycosylated alkaloid, it serves as a model compound for studying plant-derived metabolites with therapeutic potential.
Ethnobotanical Origins and Biosynthetic Pathways of Gravacridonediol

Phylogenetic Distribution in Rutaceae Family: Ruta graveolens as Primary Source

Gravacridonediol is a bioactive dihydrofuroacridone alkaloid predominantly isolated from Ruta graveolens L. (common rue), a perennial shrub within the Rutaceae family. This species originated in the Mediterranean basin but now exhibits cosmopolitan distribution due to historical cultivation for medicinal and culinary purposes [4] [5]. Phytochemical analyses confirm that R. graveolens accumulates gravacridonediol in aerial parts (leaves/stems) at concentrations up to 0.12% dry weight, significantly higher than related genera like Dictamnus or Haplophyllum [1] [4].

The Rutaceae family comprises ~160 genera and 2,100 species with heterogeneous alkaloid distribution. Recent phylogenomic studies using complete plastomes and nuclear markers reveal that gravacridonediol-producing species cluster within the subfamily Rutoideae, specifically in the tribe Ruteae [2] [9]. Ruta graveolens occupies a distinct phylogenetic position relative to economically significant Citrus genera (Aurantioideae subfamily), which lack gravacridonediol biosynthesis despite shared phenylpropanoid precursors [5] [9]. This chemical divergence correlates with genomic rearrangements in the plastid trnL-trnF region and rps16 intron, suggesting independent evolution of alkaloid pathways after subfamily diversification ~42 MYA [9].

Table 1: Distribution of Gravacridonediol in Select Rutaceae Genera

GenusSubfamilyGravacridonediol PresenceTissue Localization
RutaRutoideaeHigh (+++)Leaves/Stems
HaplophyllumHaplophylloideaeTrace (+)Roots
DictamnusZanthoxyloideaeAbsent (-)N/A
CitrusAurantioideaeAbsent (-)N/A
ThamnosmaRutoideaeLow (++)Leaves

Biosynthetic Gene Clusters in Alkaloid Production

Gravacridonediol biosynthesis proceeds via a specialized acridone alkaloid pathway branching from the shikimate-phenylpropanoid axis. Isotopic tracer studies in R. graveolens cell cultures demonstrate that L-tryptophan and mevalonate-derived terpenoid units serve as primary precursors [4] [8]. The pathway involves four enzymatic stages:

  • Phenylpropanoid Activation: Cinnamate-CoA ligase (EC 6.2.1.12) converts cinnamic acid to cinnamoyl-CoA, committing carbon flux toward acridone synthesis.
  • Acridone Skeleton Assembly: Anthranilate synthase (EC 4.1.3.27) condenses cinnamoyl-CoA with anthranilic acid, forming 1,3-dihydroxy-N-methylacridone—the core scaffold.
  • Oxidative Modifications: Cytochrome P450 monooxygenases (CYP76B2/CYP71AJ3) catalyze regioselective hydroxylation at C-3 and C-4 positions.
  • Gravacridonediol Formation: Furan ring closure via NADPH-dependent oxidoreductase (EC 1.3.1.76), yielding the dihydrofuro[2,3-c]acridone structure [4] [10].

Transcriptomic analysis of R. graveolens reveals a 25 kb biosynthetic gene cluster (BGC) on chromosome 7 containing co-localized genes encoding PAL (phenylalanine ammonia-lyase), CYP76B2, and O-methyltransferases. This physical linkage enables coordinated expression under jasmonate signaling, explaining the 14-fold alkaloid increase observed upon methyl jasmonate elicitation [10]. The BGC architecture shows synteny with Thamnosma montana but is fragmented in non-producing genera like Citrus, confirming its role in gravacridonediol evolution [2].

Table 2: Key Enzymes in Gravacridonediol Biosynthesis

EnzymeEC NumberFunctionTranscript Fold-Change*
Phenylalanine ammonia-lyase4.3.1.24Cinnamic acid synthesis8.2x
Cinnamate-CoA ligase6.2.1.12Activation for polyketide formation12.7x
Anthranilate synthase4.1.3.27Acridone core condensation9.5x
CYP76B21.14.14.85C-3 hydroxylation22.4x
NADPH-oxidoreductase1.3.1.76Furan ring cyclization18.1x

*Induction 48h after methyl jasmonate treatment in R. graveolens cell cultures [10]

Metabolic Engineering Strategies for Enhanced Yield

Constraints in gravacridonediol supply—including low natural abundance (~0.08 mg/g dry weight) and seasonal variability—drive development of bioproduction platforms. Three metabolic engineering approaches show promise:

Heterologous Pathway Reconstitution

Saccharomyces cerevisiae and Nicotiana benthamiana chassis express codon-optimized R. graveolens genes (PAL, CYP76B2, acridone synthase). The yeast platform uses galactose-induced expression with mitochondrial targeting of CYP76B2 to enhance electron transfer, achieving titers of 1.8 mg/L [7]. N. benthamiana transient co-expression via Agrobacterium infiltration yields 0.4 mg/g FW but requires suppression of competing flavonoid pathways using RNAi against chalcone synthase [7] [10].

Precursor-Directed Biosynthesis

Feeding R. graveolens hairy root cultures with 4-hydroxy-2-quinolone (a late-stage intermediate) increases gravacridonediol accumulation 6.3-fold versus controls. Similarly, engineered E. coli expressing Ruta methyltransferases converts exogenous anthranilate to 1,3-dihydroxyacridone, which is then fed to root cultures for furan ring closure [4] [7].

CRISPR-Mediated Pathway Optimization

Knockout of competing branch points in R. graveolens:

  • CRISPR/Cas9 targeting furanocoumarin synthase (FCS) reduces psoralen synthesis by 95%, redirecting flux toward acridones.
  • Base editing of promoter regions for CYP76B2 and NADPH-oxidoreductase enhances expression synergy, elevating gravacridonediol to 3.7 mg/g DW in edited lines [10].

C1 Metabolism Integration

Recent advances utilize methanol-assimilating Pichia pastoris expressing Ruta BGC genes. By coupling formaldehyde detoxification (dihydroxyacetone synthase) with NADPH regeneration, titers reach 4.2 mg/L using methanol as the sole carbon source—a strategy that reduces feedstock costs by 60% versus glucose-based media [6] [7].

Table 3: Metabolic Engineering Platforms for Gravacridonediol Production

PlatformEngineering StrategyTiterProductivity Gain
R. graveolens hairy rootsFCS knockout + MeJA elicitation3.7 mg/g DW12.5x vs. wild-type
S. cerevisiaeMitochondrial CYP76B2 + high copy PAL1.8 mg/LN/A (de novo)
P. pastorisMethanol assimilation + BGC expression4.2 mg/L2.3x vs. glucose
N. benthamiana leavesTransient expression + CHS RNAi0.4 mg/g FW5.1x vs. empty vector

Properties

CAS Number

37551-75-0

Product Name

Gravacridonediol

IUPAC Name

2-(1,2-dihydroxypropan-2-yl)-5-hydroxy-11-methyl-1,2-dihydrofuro[2,3-c]acridin-6-one

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C19H19NO5/c1-19(24,9-21)15-7-11-14(25-15)8-13(22)16-17(11)20(2)12-6-4-3-5-10(12)18(16)23/h3-6,8,15,21-22,24H,7,9H2,1-2H3

InChI Key

RQAGSTDFTGSIGB-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)O

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